1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is a complex organic compound with a unique structure. It is characterized by its multiple methyl groups and a hexahydro-s-indacen core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone typically involves multiple steps One common method includes the alkylation of a suitable precursor with methyl groups, followed by cyclization to form the hexahydro-s-indacen core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5-Tetramethylbenzene: Similar in having multiple methyl groups but lacks the hexahydro-s-indacen core.
1,1,3,3-Tetramethyldisiloxane: Similar in having multiple methyl groups but has a different core structure.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar in having multiple methyl groups but has a different core structure.
Uniqueness
1-(3,3,5,5-Tetramethyl-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethanone is unique due to its specific combination of a hexahydro-s-indacen core and multiple methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C18H24O |
---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-(3,3,5,5-tetramethyl-1,2,6,7-tetrahydro-s-indacen-1-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)14-10-18(4,5)16-9-15-12(8-13(14)16)6-7-17(15,2)3/h8-9,14H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
PKLIFIJWWQYZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(C2=C1C=C3CCC(C3=C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.